molecular formula C26H29N3O2S2 B2432157 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea CAS No. 850934-99-5

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea

Cat. No.: B2432157
CAS No.: 850934-99-5
M. Wt: 479.66
InChI Key: WCKPTBMEHPDCEK-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of an ethoxyphenyl group, a methoxyindole group, and a thiophenylmethyl group attached to a thiourea backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S2/c1-4-31-20-9-7-19(8-10-20)28-26(32)29(17-22-6-5-15-33-22)14-13-23-18(2)27-25-12-11-21(30-3)16-24(23)25/h5-12,15-16,27H,4,13-14,17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKPTBMEHPDCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea typically involves multiple steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Methoxyindole Intermediate: The methoxyindole group can be prepared by methylation of indole using methyl iodide in the presence of a base such as sodium hydride.

    Coupling of Intermediates: The ethoxyphenyl and methoxyindole intermediates are then coupled with thiophen-2-ylmethyl isothiocyanate in the presence of a base such as triethylamine to form the final thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

Anticancer Properties

Thiourea derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that many thiourea derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain thiourea compounds can inhibit cell proliferation in pancreatic, prostate, and breast cancer models with IC50 values ranging from 3 to 14 µM . The mechanism often involves the disruption of cancer cell signaling pathways and the induction of apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives has been documented in various studies. The compound's structure allows it to interact with bacterial enzymes, potentially leading to inhibition of growth in pathogenic strains such as Staphylococcus aureus and Escherichia coli . In vitro tests have demonstrated that certain thiourea derivatives possess minimum inhibitory concentrations (MICs) that are comparable or superior to traditional antibiotics.

Antioxidant Activity

Antioxidant properties are another significant aspect of thiourea derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For example, some synthesized thioureas have shown strong activity in DPPH and ABTS assays, indicating their potential as antioxidant agents . This activity may contribute to their protective roles against cellular damage linked to chronic diseases.

Anti-inflammatory Effects

Thiourea derivatives have also been investigated for their anti-inflammatory properties. Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory conditions . This effect was notably stronger than that of conventional anti-inflammatory drugs like dexamethasone.

Case Study 1: Anticancer Screening

In a notable study, researchers screened a library of thiourea derivatives for anticancer activity using multicellular spheroid models, which better mimic in vivo conditions compared to traditional monolayer cultures. The study identified several promising candidates with significant cytotoxic effects on cancer cells, leading to further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various thiourea derivatives and evaluating their antimicrobial properties against a range of bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity, suggesting their potential as new therapeutic agents against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea
  • 3-(4-ethoxyphenyl)-1-(2-(5-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea
  • 3-(4-ethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(phenylmethyl)thiourea

Uniqueness

The uniqueness of 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea lies in its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea represents a novel class of thiourea derivatives, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the reaction of thiourea with suitable electrophiles. In the case of the compound in focus, a multi-step synthesis involving the introduction of ethoxy and methoxy groups onto an indole framework was employed. The final product was characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Thiourea derivatives have shown promising anticancer activity against various cancer cell lines. The compound under discussion has been evaluated for its cytotoxic effects on human cancer cell lines, including breast and lung cancer models.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)8.5
MCF7 (Breast Cancer)10.2
HCT116 (Colon Cancer)7.8

The IC50 values indicate that this compound exhibits significant cytotoxicity, particularly against A549 and HCT116 cell lines, suggesting its potential as an anticancer agent.

Antibacterial Activity

The antibacterial properties of thiourea derivatives are well-documented, with many exhibiting activity against resistant strains such as MRSA. The compound has been tested against several bacterial pathogens, demonstrating effective inhibition.

Table 2: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that while the compound is effective against certain bacteria, its potency varies significantly among different strains.

The biological activity of thiourea derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation and bacterial cell wall synthesis. Molecular docking studies have shown that the compound binds effectively to targets such as FabI in bacteria, which is crucial for fatty acid biosynthesis.

Case Studies

  • Anticancer Efficacy : A study conducted on various thiourea derivatives highlighted the role of structural modifications in enhancing anticancer properties. The introduction of methoxy and ethoxy groups was found to increase cytotoxicity against breast and lung cancer cell lines significantly.
  • Antibacterial Resistance : Research on the antibacterial efficacy of similar thiourea compounds indicated their potential in overcoming resistance mechanisms in MRSA strains, suggesting that modifications to the thiourea structure could enhance binding affinity and efficacy against resistant bacteria.

Q & A

Q. What are the recommended synthetic routes for preparing this thiourea derivative, and what are the critical reaction parameters to monitor?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving precursors like substituted indoles and thiophene derivatives. Key steps include:

  • Thiourea formation : Reacting an isothiocyanate intermediate with an amine-containing fragment (e.g., 5-methoxy-2-methylindole derivative) under inert conditions (N₂ atmosphere) to prevent oxidation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product from unreacted starting materials. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • NMR : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCH₂CH₃, indole NH at δ ~10.5 ppm) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between thiourea -NH and methoxy groups), as demonstrated in analogous thiourea structures .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~500–550 Da range) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in target binding studies?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., thiophene sulfur vs. indole NH) .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., receptors with hydrophobic pockets accommodating the ethoxyphenyl group). Validate with experimental IC₅₀ values .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.5–4.0) and bioavailability, guiding SAR modifications .

Q. What strategies resolve contradictions in pharmacological activity data across different assay systems?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize false positives/negatives .
  • Orthogonal assays : Cross-validate results using fluorescence polarization (binding affinity) and cell-based viability assays (functional activity) .
  • Metabolite screening : LC-MS/MS identifies degradation products (e.g., oxidation of thiophene to sulfoxide) that may interfere with activity .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., thiourea formation) .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for reductive steps to minimize byproducts .
  • DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) in multi-step syntheses .

Methodological Considerations

Q. What are the best practices for handling stability issues during storage?

  • Storage conditions : Store at –20°C under argon in amber vials to prevent photodegradation of the thiophene and indole moieties .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Q. How should researchers address solubility challenges in biological assays?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance aqueous solubility .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the ethoxy or methoxy positions for in vivo studies .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .

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